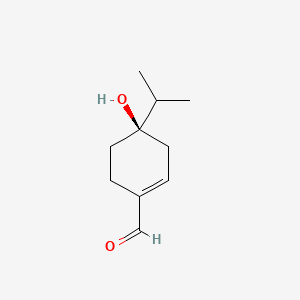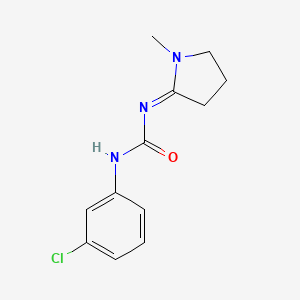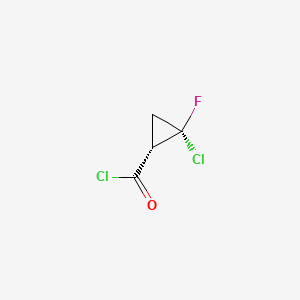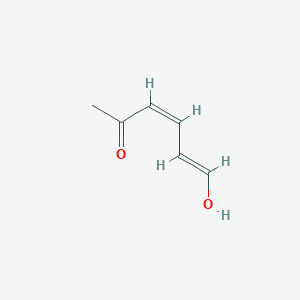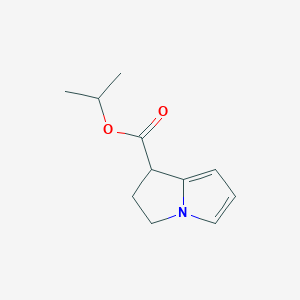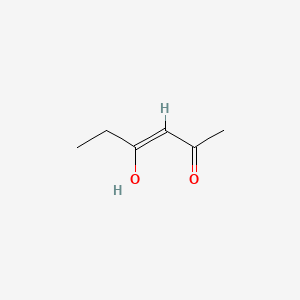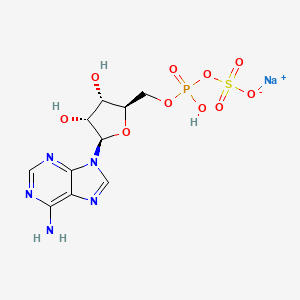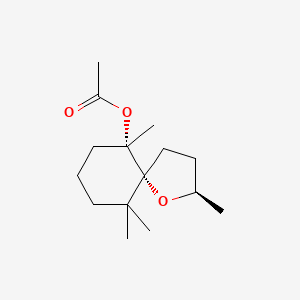
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5R,6S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro(45)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5R,6S)-rel- is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two rings through a single atom, and its multiple chiral centers, which contribute to its stereochemical complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5R,6S)-rel- typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the acetate group. Common synthetic routes may include:
Cyclization Reactions: Formation of the spirocyclic core through intramolecular cyclization.
Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the correct stereochemistry.
Acetylation: Introduction of the acetate group using acetic anhydride or acetyl chloride under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5R,6S)-rel- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of the acetate group to alcohol using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5R,6S)-rel- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5R,6S)-rel- involves its interaction with specific molecular targets and pathways. The acetate group may participate in ester hydrolysis, releasing the active spirocyclic core, which can then interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro(4.5)decan-6-ol: Lacks the acetate group but shares the spirocyclic core.
2,6,10,10-Tetramethyl-1-oxaspiro(4.5)decan-6-ol: Similar structure but different stereochemistry.
Spirocyclic Acetates: Compounds with similar spirocyclic structures and acetate groups.
Uniqueness
1-Oxaspiro(4
Properties
CAS No. |
57967-74-5 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
[(2R,5R,6S)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-yl] acetate |
InChI |
InChI=1S/C15H26O3/c1-11-7-10-15(17-11)13(3,4)8-6-9-14(15,5)18-12(2)16/h11H,6-10H2,1-5H3/t11-,14+,15-/m1/s1 |
InChI Key |
LTAWGWRPOGXHBD-BYCMXARLSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2(O1)[C@@](CCCC2(C)C)(C)OC(=O)C |
Canonical SMILES |
CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


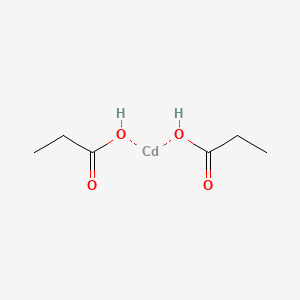
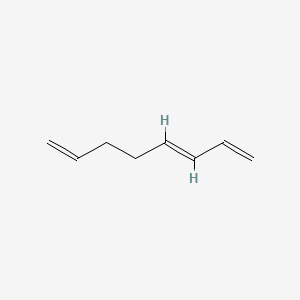

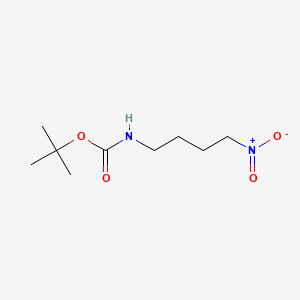
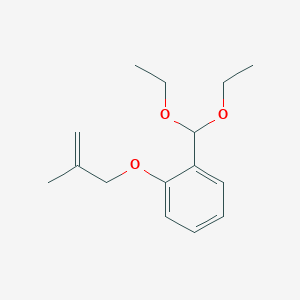
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
